N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide
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Description
Scientific Research Applications
1. Antimicrobial and Antifungal Properties
Compounds related to N-(2,4-difluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide have been studied for their potential in antimicrobial and antifungal applications. For instance, certain derivatives demonstrated significant antibacterial activity against B. subtilis and notable antifungal activity against A. niger (Sowmya et al., 2018).
2. Anticancer Evaluation
Some derivatives of this compound have been synthesized and tested for anticancer activity against various cancer cell lines, showing moderate to excellent efficacy. The research indicated these compounds as promising candidates for developing new anticancer agents (Ravinaik et al., 2021).
3. Photovoltaic Performance
The use of 2-(thiophen-2-yl)thiazole derivatives in dye-sensitized solar cells has been explored, with specific focus on enhancing light-harvesting capabilities and improving photoelectric conversion efficiency (Han et al., 2015).
4. Synthesis and Structure Analysis
Research has been conducted on the synthesis and crystal structure of related compounds, providing insights into their chemical properties and potential applications in various fields (Prabhuswamy et al., 2016).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS2/c15-8-3-4-10(9(16)6-8)17-13(19)11-7-21-14(18-11)12-2-1-5-20-12/h1-7H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJRASZCKXEKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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